molecular formula C24H24N4O5 B2458435 2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539847-84-2

2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2458435
CAS No.: 539847-84-2
M. Wt: 448.479
InChI Key: CDOXIKNPTUTKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and substituted with hydroxyphenyl and trimethoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-31-18-11-14(12-19(32-2)22(18)33-3)21-20-16(8-5-9-17(20)30)25-24-26-23(27-28(21)24)13-6-4-7-15(29)10-13/h4,6-7,10-12,21,29H,5,8-9H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOXIKNPTUTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with aldehydes or ketones.

    Coupling of the Rings: The triazole and quinazoline rings are then coupled through a series of nucleophilic substitution reactions.

    Introduction of Substituents: The hydroxyphenyl and trimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Quinazoline Derivatives: Compounds with similar quinazoline rings but different substituents.

Uniqueness

The uniqueness of 2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one , designated as CAS Number 539847-84-2 , is a triazoloquinazoline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

PropertyValue
Molecular FormulaC24_{24}H24_{24}N4_{4}O5_{5}
Molecular Weight448.5 g/mol
CAS Number539847-84-2

The biological activity of this compound primarily revolves around its ability to interact with cellular pathways involved in cancer cell proliferation and apoptosis. Research indicates that it may exert its effects through the inhibition of tubulin polymerization and the modulation of apoptotic pathways.

  • Inhibition of Tubulin Polymerization : The compound has shown significant inhibition of tubulin polymerization in vitro. This is crucial as it disrupts the mitotic spindle formation necessary for cell division. The IC50_{50} values reported for related compounds indicate a strong potential for antiproliferative activity against various cancer cell lines .
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating caspase pathways. Specifically, it has been observed to activate caspase-9 and reduce the expression of anti-apoptotic proteins like Bcl-2 .

Antiproliferative Effects

The compound has been tested against several cancer cell lines, demonstrating varying degrees of antiproliferative activity:

Cell LineIC50_{50} (nM)
HeLa30–43
A549160–240
HT-2967–160

These results suggest that the compound exhibits potent activity against cervical (HeLa) and lung (A549) cancer cells .

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish models have shown that the compound can effectively inhibit tumor growth. The results indicated a significant reduction in tumor size compared to control groups .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound not only inhibits tubulin assembly but also affects cell cycle progression by blocking cells in the G2/M phase. This was evidenced by flow cytometry analyses showing increased cell populations in these phases upon treatment with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-hydroxyphenyl)-9-(3,4,5-trimethoxyphenyl)triazoloquinazolin-8-one, and how can reaction conditions be standardized?

  • Methodological Answer : Multi-step synthesis typically involves condensation of quinazolinone precursors with triazole-forming reagents under reflux conditions. Key steps include:

  • Precursor preparation : Use 2-aminobenzylamine derivatives with substituted aldehydes to form intermediate Schiff bases .
  • Cyclization : Employ acetic acid or ethanol as solvents under reflux (80–100°C) to facilitate triazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol improves yield (70–85%) and purity (>95%) .

Q. How can the compound’s structure be confirmed using spectroscopic techniques?

  • Methodological Answer : Combine:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and hydroxyl protons (broad singlet, δ 5.0–5.5 ppm). Carbon signals for carbonyl (C=O, δ 165–170 ppm) and triazole/quinazoline carbons (δ 140–160 ppm) confirm the fused core .
  • IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and O–H/N–H bonds (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 488.15 for C₂₅H₂₄N₄O₅) .

Q. What physicochemical properties are critical for in vitro bioactivity assessments?

  • Methodological Answer : Prioritize:

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectrophotometry .
  • Stability : Monitor degradation via HPLC under varying pH (2–10) and temperatures (4–37°C) .
  • Lipophilicity : Calculate logP values (e.g., XLogP3 ~3.5) to predict membrane permeability .

Q. How should preliminary biological activity screening be designed?

  • Methodological Answer : Use tiered assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed against structural analogs?

  • Methodological Answer : Compare bioactivity data of analogs with varying substituents:

  • Substituent Effects : Replace 3-hydroxyphenyl with chlorophenyl (↑ cytotoxicity) or pyridyl (↑ solubility) .
  • Table :
Analog SubstituentsBioactivity (IC₅₀, μM)
3-Hydroxyphenyl (target compound)12.3 ± 1.2 (MCF-7)
4-Chlorophenyl8.9 ± 0.9 (MCF-7)
3-Pyridyl25.6 ± 2.1 (MCF-7)
  • Statistical Tools : Use ANOVA to assess significance of substituent variations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Refinement : Test broader concentration ranges (0.1–100 μM) to avoid false negatives .
  • Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanism .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., enhanced activity in hypoxic conditions) .

Q. How can advanced spectroscopic techniques clarify conformational dynamics?

  • Methodological Answer : Apply:

  • 2D NMR (COSY, NOESY) : Map spatial proximity of protons to determine ring puckering .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What in silico approaches predict target proteins and binding modes?

  • Methodological Answer : Use:

  • Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR libraries; prioritize targets with ΔG < -8 kcal/mol .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to validate binding .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer : Conduct:

  • CYP450 Inhibition Assays : Fluorescent probes for CYP3A4/2D6 to assess drug-drug interaction risks .
  • Ames Test : Evaluate mutagenicity in S. typhimurium TA98/TA100 strains .
  • Hepatotoxicity Screening : Primary hepatocyte viability assays (LDH release) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.